molecular formula C9H11FO2 B8741333 2-(4-fluorophenoxy)propan-1-ol CAS No. 63650-17-9

2-(4-fluorophenoxy)propan-1-ol

Cat. No.: B8741333
CAS No.: 63650-17-9
M. Wt: 170.18 g/mol
InChI Key: QUZSHRALJXOPFS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-fluorophenoxy)propan-1-ol involves several synthetic routes. One common method includes the reaction of 4-fluorophenol with epichlorohydrin, followed by the reduction of the resulting epoxide with a suitable reducing agent. The reaction conditions typically involve the use of solvents such as chloroform and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-(4-fluorophenoxy)propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. As a chiral alcohol, it can interact with enzymes and receptors in a stereospecific manner, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

CAS No.

63650-17-9

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

2-(4-fluorophenoxy)propan-1-ol

InChI

InChI=1S/C9H11FO2/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3

InChI Key

QUZSHRALJXOPFS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 95 ml of 1 Molar diborane in tetrahydrofuran is added 10.2 g of 2-(p-fluorophenoxy)propionic acid in 100 ml of tetrahydrofuran. The mixture is stirred at room temperature for 20 hrs. and poured onto 600 g of ice. The mixture is extracted with chloroform and the chloroform extracts dried (MgSO4). The solvent is removed under vacuum and the residual liquid distilled to give 8.7 g of colorless liquid.
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Synthesis routes and methods II

Procedure details

To 95 ml. of diborane in 95 ml. of tetrahydrofuran was added 10.2 g. of 2-(4-fluorophenoxy)propionic acid in 100 ml. of tetrahydrofuran. The reaction mixture was stirred at room temperature for 20 hours. The solution was gradually poured onto 600 g. of ice and extracted (3×-250 ml each) with chloroform. The combined organic layer was extracted with water (3×-50 ml each) and dried. The solvent was removed under vacuum giving a clear liquid.
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